(S)-N1-Ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine
CAS No.:
Cat. No.: VC13475093
Molecular Formula: C9H21N3
Molecular Weight: 171.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H21N3 |
|---|---|
| Molecular Weight | 171.28 g/mol |
| IUPAC Name | N'-ethyl-N'-[(3S)-1-methylpyrrolidin-3-yl]ethane-1,2-diamine |
| Standard InChI | InChI=1S/C9H21N3/c1-3-12(7-5-10)9-4-6-11(2)8-9/h9H,3-8,10H2,1-2H3/t9-/m0/s1 |
| Standard InChI Key | QMBZIMOJDMMJJE-VIFPVBQESA-N |
| Isomeric SMILES | CCN(CCN)[C@H]1CCN(C1)C |
| SMILES | CCN(CCN)C1CCN(C1)C |
| Canonical SMILES | CCN(CCN)C1CCN(C1)C |
Introduction
(S)-N1-Ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine is a chiral compound featuring a pyrrolidine ring and an ethane-1,2-diamine backbone. Its unique structure makes it a subject of interest in various fields, including medicinal chemistry, organic synthesis, and materials science. The compound is known for its potential applications as a chiral ligand in asymmetric synthesis and as a precursor for drug development due to its biological activity .
Synthesis and Purification
The synthesis of (S)-N1-Ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine typically involves several key steps, requiring careful control of temperature and pH to optimize yield and purity. Purification methods such as chromatography are often employed to isolate the desired compound from by-products.
Chemical Reactions and Applications
(S)-N1-Ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine can undergo several chemical reactions typical for amines and heterocycles. The choice of reagents and conditions significantly influences the reaction outcomes. Its applications include potential uses in medicinal chemistry as a chiral ligand and in drug development due to its biological activity.
Mechanism of Action
The mechanism of action for (S)-N1-Ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine involves its interaction with specific molecular targets such as receptors or enzymes. As a ligand, it may modulate the activity of these targets, influencing various biological pathways. The exact mechanisms are still under investigation, particularly regarding its therapeutic potential.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| (S)-N1-Ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine | C₉H₁₈N₂ | Not specified | Pyrrolidine ring and ethane-1,2-diamine backbone |
| (R)-N1-Ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine | C₉H₂₁N₃ | 171.28 g/mol | Similar structure but with an additional nitrogen atom |
| N1-Ethyl-N1-((1-methylpyrrolidin-3-yl)methyl)ethane-1,2-diamine | C₈H₁₉N₃ | 157.26 g/mol | Features a methyl group linking the pyrrolidine ring to the diamine backbone |
Research Findings and Future Directions
Research on (S)-N1-Ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine is ongoing, with a focus on its potential applications in medicinal chemistry and drug development. Further studies are needed to fully explore its biological activity and therapeutic potential .
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